molecular formula C13H13FO2 B8675325 2-(4-Fluorobenzoyl)cyclohexanone CAS No. 2730-20-3

2-(4-Fluorobenzoyl)cyclohexanone

Cat. No.: B8675325
CAS No.: 2730-20-3
M. Wt: 220.24 g/mol
InChI Key: YPFGOHKUMTXOKV-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)cyclohexanone is a cyclohexanone derivative substituted at the 2-position with a 4-fluorobenzoyl group. The benzoyl moiety introduces aromatic and electron-withdrawing characteristics, while the fluorine atom at the para position enhances electronegativity and influences molecular interactions. Its structural features, including the ketone group and fluorinated aromatic ring, make it a candidate for studying structure-activity relationships (SAR) among cyclohexanone derivatives.

Properties

CAS No.

2730-20-3

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

2-(4-fluorobenzoyl)cyclohexan-1-one

InChI

InChI=1S/C13H13FO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2

InChI Key

YPFGOHKUMTXOKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Halogenated Benzoyl/Aryl Derivatives
  • 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1): Substituent: 4-Chlorophenyl at position 4 of cyclohexanone. Molecular Formula: C₁₂H₁₃ClO; MW: 208.68 .
  • 2-(Pentafluoropropanoyl)cyclohexanone (CAS on request): Substituent: Pentafluoropropanoyl at position 2. Molecular Formula: C₉H₉F₅O₂; MW: 244.16 . The fully fluorinated acyl group introduces extreme electronegativity and thermal stability, making it suitable for high-performance polymer applications.
Alkyl and Acyl Substituents
  • 2-tert-Butylcyclohexanone (CAS 1728-46-7): Substituent: Bulky tert-butyl group at position 2. Molecular Formula: C₁₀H₁₈O; MW: 154.25; Boiling Point: 62.5°C at 4 mmHg . Steric hindrance from the tert-butyl group reduces reactivity in nucleophilic additions compared to 2-(4-fluorobenzoyl)cyclohexanone.
  • 2-Isobutyrylcyclohexanone (CAS 39207-65-3): Substituent: Isobutyryl (2-methylpropanoyl) group at position 2. Molecular Formula: C₁₀H₁₆O₂; MW: 168.23; Boiling Point: 266°C . The branched acyl group may influence enol tautomerism and keto-enol equilibrium dynamics.
Complex Aromatic Systems
  • Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate: Substituents: Bromophenyl and fluorophenyl groups on a cyclohexadiene ring. Molecular Formula: C₂₁H₁₉NO₂FBr; MW: 416.28 . The conjugated diene system and multiple aromatic rings enable applications in optoelectronics or as intermediates for heterocyclic synthesis.

Physicochemical Properties

Compound Molecular Formula MW Boiling Point (°C) Key Substituent Effects
2-(4-Fluorobenzoyl)cyclohexanone* C₁₃H₁₃FO₂ 220.24 ~300 (estimated) High polarity due to fluorine and ketone.
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 N/A Increased lipophilicity vs. fluorine .
2-tert-Butylcyclohexanone C₁₀H₁₈O 154.25 62.5 (4 mmHg) Steric hindrance reduces reactivity .
2-(Pentafluoropropanoyl)cyclohexanone C₉H₉F₅O₂ 244.16 N/A Enhanced thermal stability .

*Estimated properties based on structural analogs.

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